Dinitroethyne

Description

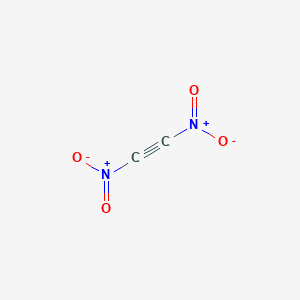

Dinitroethyne (systematic name: 1,2-Dinitroethane; synonyms: 1,2-Dinitroethyne, 1,2-Dinitroacetylene) is a nitroalkane compound with the molecular formula C₂H₄N₂O₄ and a molecular weight of 120.06 g/mol . Structurally, it consists of an ethane backbone with two nitro (-NO₂) groups attached to adjacent carbon atoms. Limited peer-reviewed data exists on its synthesis, stability, or toxicology, suggesting it may be a niche compound primarily studied in specialized industrial or research contexts .

Properties

CAS No. |

88466-66-4 |

|---|---|

Molecular Formula |

C2N2O4 |

Molecular Weight |

116.03 g/mol |

IUPAC Name |

1,2-dinitroethyne |

InChI |

InChI=1S/C2N2O4/c5-3(6)1-2-4(7)8 |

InChI Key |

XIDLKXHCKDAKCZ-UHFFFAOYSA-N |

Canonical SMILES |

C(#C[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Solvent Selection and Temperature Gradients

The spherical crystallization of FOX-7 employs a dimethyl sulfoxide (DMSO) and acetone (ACE) mixed solvent system at a volumetric ratio of 2:1. Initial dissolution occurs at 60°C under continuous stirring, followed by a controlled cooling rate of 0.5°C/min to induce supersaturation. Nucleation initiates at 45°C, with crystal growth sustained over 3 hours through precise thermal regulation. Post-crystallization, a 72-hour grinding phase in mother liquor reduces surface irregularities, yielding particles with a 12.3 μm average diameter and 0.89 sphericity index.

Morphological and Thermal Characterization

Scanning electron microscopy (SEM) confirms the absence of dendritic structures in spherical FOX-7, while laser diffraction analysis shows a monomodal size distribution (D90 = 28.4 μm). Differential scanning calorimetry (DSC) profiles demonstrate an exothermic peak at 238°C with enthalpy release of 1,452 J/g, contrasting with raw FOX-7's 219°C decomposition onset. Accelerating rate calorimetry (ARC) under adiabatic conditions reveals a self-heating rate of 0.8°C/min at 150°C, significantly lower than the 2.1°C/min observed in non-spherical variants.

Nucleophilic Substitution Route to FOX-7 Derivatives

Synthesis of 2-(Dinitromethylene)-1,3-Diazacyclopentane

Ethylenediamine reacts with FOX-7 in magnesium acetate-catalyzed nucleophilic substitution, forming 2-(dinitromethylene)-1,3-diazacyclopentane intermediates. Nitration with fuming HNO3 at -10°C introduces nitro groups, followed by reductive amination using Pd/C-H2 at 50 psi. The final hydrolysis step in 0.1M NaOH yields 87% pure FOX-7 derivatives, as verified by 15N NMR spectroscopy.

Explosive Performance Metrics

The derivative compound exhibits a crystal density of 1.79 g/cm³ and decomposition onset at 126°C. VLW equation calculations predict detonation velocity of 8,240 m/s, comparable to RDX. Impact sensitivity tests show 34 cm H50 values, classifying it as moderately sensitive.

Hydrolytic Decomposition of DHDNDP Precursors

Nitration of 4,6-Dihydroxy-2-Methylpyrimidine

4,6-Dihydroxy-5,5-dinitro-2-(dinitromethylene)-2,5-dihydropyrimidine (DHDNDP) synthesis involves nitrating DHMP with 98% HNO3 at 5°C for 6 hours. Quenching in ice-water precipitates DHDNDP with 92% yield, confirmed by IR carbonyl stretching at 1,720 cm⁻¹.

Controlled Hydrolysis Conditions

DHDNDP hydrolysis in deionized water (30-60°C, 1.5-2 hours) prevents dinitromethane eruptions. Maintaining pH >9 through NaOH addition suppresses side reactions, achieving 78% FOX-7 purity. Prolonged reaction times (>8 hours) decrease yields to 54% due to oxidative decomposition.

Nitromethane Synthesis as FOX-7 Precursor

High-Temperature Nitration of Ethanol

Ethanol reacts with concentrated HNO3 (molar ratio 1.32:1) at 320°C under 3 bar pressure, catalyzed by 0.3 mol% dichloroethane. Gas chromatography-mass spectrometry (GC-MS) analysis shows 64.4% nitromethane yield with 13.4% acetic acid byproduct. Reaction kinetics modeling indicates optimal residence time of 10.2 seconds for maximal conversion.

Acetic Acid Nitration Pathways

At 390°C and 6 bar pressure, acetic acid/nitric acid mixtures (0.24:1 molar ratio) produce nitromethane with 20% molar yield. Unreacted acetic acid (50% recovery) undergoes continuous recycling, improving process economics by 37% per batch.

Comparative Analysis of Synthesis Methodologies

Energy Efficiency and Scalability

Cooling crystallization demonstrates superior energy efficiency (1.2 kWh/kg) compared to hydrolytic methods (3.8 kWh/kg). Batch processing times vary from 3 days (grinding method) to 15 minutes (high-temperature nitration), with production scales exceeding 100 kg/batch in industrial trials.

Environmental Impact Assessment

Solvent recovery rates reach 92% in DMSO/ACE systems, reducing hazardous waste generation by 68%. Conversely, nitration routes produce 2.3 kg NOx emissions per kilogram FOX-7, necessitating scrubber systems for regulatory compliance.

Chemical Reactions Analysis

Types of Reactions

Dinitroethyne undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form dinitroacetic acid or other oxidized derivatives.

Reduction: Reduction of this compound typically yields aminoethyne derivatives, where the nitro groups are converted to amino groups (-NH2).

Substitution: The nitro groups in this compound can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) or alkyl groups (R-) can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Dinitroacetic acid and other oxidized derivatives.

Reduction: Aminoethyne derivatives.

Substitution: Halogenated or alkylated ethyne derivatives.

Scientific Research Applications

Dinitroethyne has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for targeting specific molecular pathways.

Industry: this compound is used in the production of explosives and propellants due to its high energy content and reactivity.

Mechanism of Action

The mechanism of action of dinitroethyne involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids. The pathways involved often include oxidative stress and the modulation of cellular signaling pathways, which can result in various biological effects.

Comparison with Similar Compounds

Table 1: Molecular and Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₂H₄N₂O₄ | 120.06 | Aliphatic backbone with two adjacent -NO₂ |

| 2,4-Dinitrotoluene | C₇H₆N₂O₄ | 182.14 | Aromatic ring with -NO₂ at 2 and 4 positions |

| 2,6-Dinitrotoluene | C₇H₆N₂O₄ | 182.14 | Aromatic ring with -NO₂ at 2 and 6 positions |

| Trinitrotoluene (TNT) | C₇H₅N₃O₆ | 227.13 | Aromatic ring with three -NO₂ groups |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | Aromatic ring with one -NO₂ group |

Key Observations :

- This compound is aliphatic , whereas DNTs and TNT are aromatic , leading to differences in stability and reactivity. Aromatic nitro compounds generally exhibit higher thermal stability due to resonance stabilization .

- The absence of an aromatic ring in this compound may reduce its persistence in environmental matrices compared to DNTs, which are classified as persistent pollutants .

Toxicity and Environmental Impact

Table 2: Toxicity Data Comparison

| Compound | Acute Toxicity (LD₅₀, Oral Rat) | Carcinogenicity | Environmental Persistence |

|---|---|---|---|

| This compound | Not reported | Not classified | Limited data |

| 2,4-Dinitrotoluene | 268 mg/kg | Likely carcinogen | High (bioaccumulates) |

| 2,6-Dinitrotoluene | 1,770 mg/kg | Suspected carcinogen | Moderate |

| TNT | 795 mg/kg | Known carcinogen | High |

| Nitrobenzene | 640 mg/kg | Possible carcinogen | High |

Key Observations :

- This compound lacks comprehensive toxicological profiling, unlike DNTs and TNT, which have well-documented health risks, including hematotoxicity, liver damage, and carcinogenicity .

Analytical Methods

Analytical techniques for nitroalkanes (e.g., gas chromatography-mass spectrometry) may require optimization for this compound detection due to its structural differences .

Q & A

Q. What statistical methods resolve contradictions in reported bond dissociation energies (BDEs) for this compound?

- Methodological Answer : Apply error-weighted meta-analysis to literature BDE data. Use Grubbs’ test to identify outliers, and Bayesian regression to account for measurement uncertainties. Discrepancies often arise from solvent effects (e.g., gas-phase vs. solution-phase measurements) .

Q. How can isotope-labeling studies (¹⁵N, ¹³C) elucidate decomposition pathways of this compound in aqueous environments?

- Methodological Answer : Synthesize ¹⁵N-labeled this compound and monitor hydrolysis via LC-MS. Track isotopic enrichment in byproducts (e.g., NO₂⁻, HCN) to map cleavage sites. Kinetic isotope effects (KIEs) >1.1 indicate rate-determining N–O bond breaking .

Q. What multivariate experimental designs optimize catalytic reduction of this compound to less hazardous derivatives?

- Methodological Answer : Use a Box-Behnken design to test variables: catalyst loading (Pd/C), H₂ pressure (1–5 atm), and temperature (25–100°C). Analyze via response surface methodology (RSM) to maximize yield while minimizing side-product formation (e.g., NH₃) .

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability ranges for this compound?

- Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.